6,7-dimethoxy-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one
説明
This compound is a quinazolin-4(3H)-one derivative featuring a 6,7-dimethoxy-substituted quinazolinone core and a 3-oxopropyl chain linked to a 4-(4-methoxyphenyl)piperazine moiety. Its molecular formula is C₂₃H₂₇N₃O₇ (MW: 457.48 g/mol) .
特性
分子式 |
C24H28N4O5 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC名 |
6,7-dimethoxy-3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one |
InChI |
InChI=1S/C24H28N4O5/c1-31-18-6-4-17(5-7-18)26-10-12-27(13-11-26)23(29)8-9-28-16-25-20-15-22(33-3)21(32-2)14-19(20)24(28)30/h4-7,14-16H,8-13H2,1-3H3 |
InChIキー |
NPKYUMGHJYHSIY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=NC4=CC(=C(C=C4C3=O)OC)OC |
製品の起源 |
United States |
準備方法
6,7-ジメトキシ-3-{3-[4-(4-メトキシフェニル)ピペラジン-1-イル]-3-オキソプロピル}キナゾリン-4(3H)-オンの合成は、通常、複数ステップのプロセスを伴います。 一般的な方法の1つは、適切な触媒の存在下で、6,7-ジメトキシキナゾリン-4(3H)-オンを4-(4-メトキシフェニル)ピペラジンと反応させることです . 反応条件には、通常、加熱とジメチルホルムアミド(DMF)やジメチルスルホキシド(DMSO)などの溶媒の使用が含まれます . 工業生産方法は、同様の合成経路を大規模に行う場合がありますが、収率と純度の最適化が行われます .
化学反応の分析
科学研究への応用
6,7-ジメトキシ-3-{3-[4-(4-メトキシフェニル)ピペラジン-1-イル]-3-オキソプロピル}キナゾリン-4(3H)-オンは、いくつかの科学研究への応用があります。
科学的研究の応用
6,7-dimethoxy-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one has several scientific research applications:
作用機序
6,7-ジメトキシ-3-{3-[4-(4-メトキシフェニル)ピペラジン-1-イル]-3-オキソプロピル}キナゾリン-4(3H)-オンの作用機序には、特定の分子標的と経路との相互作用が含まれます。 この化合物は、特定の酵素や受容体に結合し、それらの活性を調節することで、さまざまな生物学的効果をもたらすことが知られています . 例えば、DNA複製やタンパク質合成に関与する酵素の活性を阻害することで、抗菌性や抗がん性効果を発揮する可能性があります .
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The quinazolinone core is a common scaffold in medicinal chemistry. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Key Observations:
Core Modifications: The target compound and C191-0062 share the same substituent but differ in core structure (quinazolin-4(3H)-one vs. quinazoline-2,4-dione). The dione core in C191-0062 may alter electron distribution, affecting binding affinity . Compound 3h/5h retains the 6,7-dimethoxyquinazolinone core but substitutes the piperazine-propyl group with a 4-nitrophenyl moiety. The nitro group’s electron-withdrawing properties likely enhance enzyme inhibition compared to the methoxyphenyl group in the target compound.
Substituent Impact: The 4-methoxyphenylpiperazine group in the target compound may improve solubility and bioavailability due to the methoxy group’s hydrophilicity and piperazine’s basicity . In Compound 5a , the 2-fluorobenzyl group is critical for α-glucosidase inhibition, suggesting that even minor substituent changes (e.g., fluorine vs. methoxy) significantly alter selectivity.
生物活性
6,7-Dimethoxy-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of quinazolinone derivatives typically involves a multi-step process. The specific compound can be synthesized through the following general steps:
- Formation of the Quinazolinone Core : This involves cyclization reactions starting from appropriate anilines and carbonyl compounds.
- Substitution Reactions : The introduction of methoxy groups and piperazine moieties is achieved through nucleophilic substitution reactions.
- Final Modifications : Additional functional groups are introduced to enhance biological activity.
Anticancer Activity
Recent studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, a series of quinazolin-4(3H)-one derivatives were evaluated for their cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The compound exhibited IC50 values that were significantly lower than those of established chemotherapeutics like lapatinib, indicating potent anticancer properties.
| Compound | Cell Line | IC50 (µM) | Comparison to Lapatinib |
|---|---|---|---|
| 6,7-Dimethoxy-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one | MCF-7 | 3.79 ± 0.96 | 2-fold more potent |
| 6,7-Dimethoxy-3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one | A2780 | 0.20 ± 0.02 | 87-fold more potent |
| Lapatinib | MCF-7 | 5.9 ± 0.74 | Baseline |
| Lapatinib | A2780 | 12.11 ± 1.03 | Baseline |
The mechanism by which this compound exerts its anticancer effects involves the inhibition of multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. Molecular docking studies have suggested that it acts as both an ATP non-competitive type-II inhibitor against CDK2 and as an ATP competitive type-I inhibitor against EGFR.
Neurological Activity
In addition to its anticancer properties, quinazolinone derivatives have been investigated for their anticonvulsant activities. A study indicated that modifications in the piperazine moiety could lead to varying degrees of anticonvulsant activity. Specifically, compounds with a methoxy substitution showed enhanced activity compared to their unsubstituted counterparts.
Case Studies
- Anticonvulsant Activity Study : A study synthesized several quinazolinone derivatives and tested them for anticonvulsant activity using animal models. The results indicated that certain derivatives exhibited significant protective effects against induced seizures.
- Cytotoxicity Evaluation : In vitro evaluations revealed that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells, highlighting its dual mechanism of action.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
